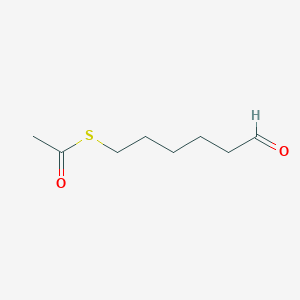
S-(6-Oxohexyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(6-Oxohexyl) ethanethioate: is an organic compound with the molecular formula C(_8)H(_14)O(_2)S It is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(6-Oxohexyl) ethanethioate typically involves the reaction of 6-mercaptohexanoic acid with an acyl chloride. Here is a step-by-step synthetic route:
Starting Material: 6-mercaptohexanoic acid.
Reagent: Acyl chloride (e.g., ethanoyl chloride).
Solvent: A mixture of glacial acetic acid and dichloromethane.
Reaction Conditions: The reaction is initiated by adding acyl chloride dropwise to a solution of 6-mercaptohexanoic acid in the solvent mixture, while maintaining the temperature at 0°C. The mixture is then allowed to warm to room temperature and stirred for 24 hours.
Product Isolation: The solvent is removed by rotary evaporation, yielding this compound as a yellow oil.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar chemical reactions but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
S-(6-Oxohexyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioesters with different substituents.
Applications De Recherche Scientifique
S-(6-Oxohexyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.
Biology: Studied for its potential role in biochemical pathways involving thioesters, which are important in metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which S-(6-Oxohexyl) ethanethioate exerts its effects involves its reactivity as a thioester. Thioesters are known to be more reactive than their oxygen analogs due to the lower electronegativity of sulfur compared to oxygen. This makes them more susceptible to nucleophilic attack, facilitating various biochemical and chemical reactions. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition or activation in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(6-Oxohexyl) ethanethioate: C(_8)H(_14)O(_2)S
6-Mercaptohexanoic acid: C(_6)H(_12)O(_2)S
Ethanoyl chloride: C(_2)H(_3)ClO
Uniqueness
This compound is unique due to its specific structure, which combines a hexyl chain with a thioester functional group. This combination imparts distinct reactivity and potential applications that are not shared by simpler thioesters or related compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in research.
Propriétés
Numéro CAS |
651034-04-7 |
|---|---|
Formule moléculaire |
C8H14O2S |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
S-(6-oxohexyl) ethanethioate |
InChI |
InChI=1S/C8H14O2S/c1-8(10)11-7-5-3-2-4-6-9/h6H,2-5,7H2,1H3 |
Clé InChI |
MVQFLINMDQDTKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


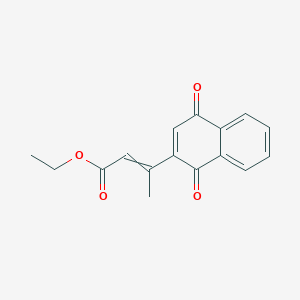
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-[(2R)-oxiran-2-yl]phenyl phosphate](/img/structure/B15170574.png)
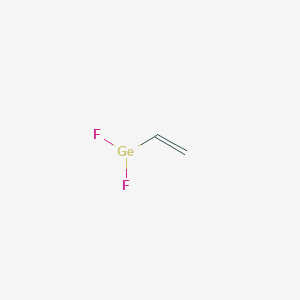
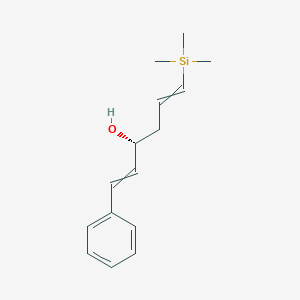
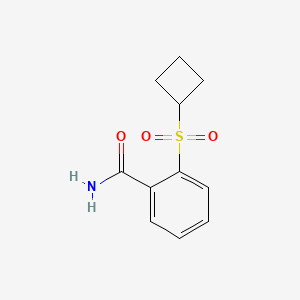
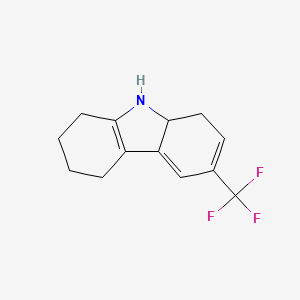
![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
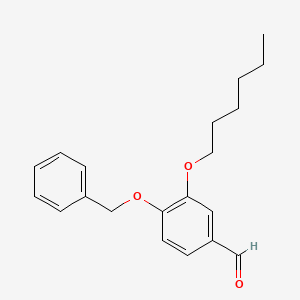
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)

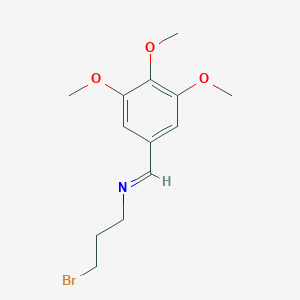
![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
